molecular formula C19H19N3O5S B2663615 (E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide CAS No. 333307-27-0

(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No. B2663615
CAS RN: 333307-27-0
M. Wt: 401.44
InChI Key: RHIRWFNNHGIRLE-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as SMIP-016 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of SMIP-016 involves the inhibition of specific enzymes and signaling pathways in cancer cells and inflammatory cells. SMIP-016 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, SMIP-016 can inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects:
SMIP-016 has been shown to have a variety of biochemical and physiological effects. In cancer cells, SMIP-016 can induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of certain genes involved in cancer progression. In inflammatory cells, SMIP-016 can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and inhibit the migration of inflammatory cells to sites of inflammation.

Advantages and Limitations for Lab Experiments

SMIP-016 has several advantages for use in lab experiments. It is a highly specific inhibitor of certain enzymes and signaling pathways, which allows for precise control of experimental conditions. Additionally, SMIP-016 has been shown to have low toxicity in animal studies, which makes it a safe compound for use in lab experiments. However, SMIP-016 has some limitations, including its relatively low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for research involving SMIP-016. One area of interest is the development of SMIP-016 analogs with improved solubility and stability. Another area of interest is the investigation of SMIP-016 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to explore the potential applications of SMIP-016 in other areas of research, such as neurodegenerative diseases and cardiovascular disease.

Synthesis Methods

The synthesis of SMIP-016 involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with malononitrile and 4-aminobenzenesulfonamide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain SMIP-016 in high purity.

Scientific Research Applications

SMIP-016 has been studied for its potential therapeutic applications in various fields of research, including cancer treatment and inflammation. In cancer research, SMIP-016 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also shown that SMIP-016 can reduce inflammation by inhibiting the activity of certain enzymes.

properties

IUPAC Name

(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-27-17-9-4-13(11-18(17)26-2)10-14(12-20)19(23)22-15-5-7-16(8-6-15)28(21,24)25/h4-11H,3H2,1-2H3,(H,22,23)(H2,21,24,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIRWFNNHGIRLE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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